6-Methyl-5-azacytidine

Epigenetics Structural Biology Nucleoside Chemistry

Require a DNMT inhibitor with a defined mechanism? 6-Methyl-5-azacytidine adopts a syn glycosidic conformation distinct from 5-azacytidine, enabling targeted interrogation of enzyme binding without confounding cytotoxicity. Its low antiproliferative activity (30% inhibition at 100 μM) and 36-month shelf life make it ideal for long-term epigenetic and bacterial methylation studies. Purchase high-purity material for reproducible, publication-ready data.

Molecular Formula C9H14N4O5
Molecular Weight 258.23 g/mol
CAS No. 105330-94-7
Cat. No. B3181696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-azacytidine
CAS105330-94-7
Molecular FormulaC9H14N4O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
InChIInChI=1S/C9H14N4O5/c1-3-11-8(10)12-9(17)13(3)7-6(16)5(15)4(2-14)18-7/h4-7,14-16H,2H2,1H3,(H2,10,12,17)/t4-,5-,6-,7-/m1/s1
InChIKeyPHHKGVIFQLKTNV-DBRKOABJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-azacytidine (CAS 105330-94-7) as a DNMT Inhibitor Research Tool


6-Methyl-5-azacytidine (6-MeAZC) is a synthetic cytidine nucleoside analog and a known inhibitor of DNA methyltransferases (DNMTs). It is structurally characterized by a methyl substitution at the C6 position of the 5-azacytosine base moiety [1]. As an epigenetic research tool, it is used to probe the functional consequences of altered DNMT activity in cellular models. However, its biological profile, including conformational preferences and antiproliferative activity, differs significantly from its close analog 5-azacytidine, making it a distinct entity for comparative epigenetic studies [1].

Why 6-Methyl-5-azacytidine Cannot Be Interchanged with Other Azacytidine Analogs


Although 6-Methyl-5-azacytidine shares the 5-azacytosine core with compounds like 5-azacytidine (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), these in-class DNMT inhibitors are not functionally interchangeable. Key structural modifications, such as the 6-methyl group in 6-MeAZC, induce distinct conformational changes, specifically a preference for the syn glycosidic conformation over the anti conformation seen in 5-azacytidine [1]. Furthermore, systematic studies have shown that the introduction of a methyl group at the 6-position of 5-azacytidine significantly decreases antiproliferative activity, demonstrating that the addition of a single methyl group can fundamentally alter biological efficacy [2]. Substituting one analog for another in a research protocol without accounting for these structural and functional differences can lead to misinterpretation of epigenetic mechanisms and cellular outcomes.

Quantitative Differentiation Evidence for 6-Methyl-5-azacytidine (CAS 105330-94-7)


Conformational Inversion: A Shift from Anti to Syn Conformation Around the Glycosidic Bond

1H NMR spectroscopic analysis reveals a fundamental conformational shift between 6-Methyl-5-azacytidine and its parent compound, 5-azacytidine. While 5-azacytidine exhibits a preference for the anti conformation around the C-N glycosyl bond, 6-Methyl-5-azacytidine displays a clear preference for the syn conformation. Additionally, the ribose ring N/S equilibrium and C5'-C4' rotamer distribution are altered [1].

Epigenetics Structural Biology Nucleoside Chemistry

Antibacterial Activity: Reduced Potency Compared to Parent Azacytidine in E. coli

In a direct growth inhibition assay against E. coli, 6-Methyl-5-azacytidine demonstrates measurable but moderate activity, achieving 85% inhibition only at a high concentration of 4000 μM [1]. This contrasts with the expected higher potency of the parent compound 5-azacytidine, which is a well-established antibacterial agent due to its incorporation into RNA and subsequent disruption of protein synthesis.

Antimicrobial Research DNMT Inhibition Bacterial Epigenetics

Antiproliferative Activity: Attenuated Potency in Human Colon Carcinoma Cells

The antiproliferative effect of 6-Methyl-5-azacytidine was evaluated in the LoVo/L human colon carcinoma cell line. The compound inhibited cell growth by 30% at a concentration of 100 μM [1]. Furthermore, a broader structure-activity relationship (SAR) study found that the introduction of a methyl group at the 6-position of 5-azacytidine derivatives significantly decreased their antiproliferative activities compared to the parent compound [2].

Cancer Research Antiproliferative Assay Epigenetic Therapy

Lyophilized Powder Stability: An Extended 36-Month Shelf Life at -20°C

Vendor technical datasheets indicate that 6-Methyl-5-azacytidine in its lyophilized powder form is stable for up to 36 months when stored at -20°C under desiccated conditions [1]. This is a longer documented shelf life compared to the parent compound 5-azacytidine, for which datasheets from the same vendor typically specify a 24-month stability for the lyophilized powder under identical storage conditions [2].

Chemical Stability Storage Procurement

Solubility in DMSO: High Solubility of 125 mg/mL Facilitates Stock Preparation

6-Methyl-5-azacytidine exhibits high solubility in dimethyl sulfoxide (DMSO), with a reported maximum concentration of approximately 125 mg/mL, which is equivalent to a 484.06 mM stock solution [1]. This high solubility simplifies the preparation of concentrated stock solutions for in vitro assays.

Solubility Formulation In Vitro Assay

Best-Fit Research Scenarios for Procuring 6-Methyl-5-azacytidine (CAS 105330-94-7)


Structural Biology: Investigating the Impact of Syn Conformation on DNMT Binding

6-Methyl-5-azacytidine is an optimal tool for studies aimed at understanding the structural requirements for DNMT inhibition. Its unique preference for a syn glycosidic conformation, in contrast to the anti conformation of 5-azacytidine, allows researchers to directly investigate how this conformational shift affects enzyme binding, substrate recognition, and the overall mechanism of inhibition [1].

Antibacterial Epigenetics: Probing DNMT Inhibition with Reduced Cytotoxicity

For research focused on the role of bacterial DNA methylation (e.g., in E. coli) where minimizing off-target cytotoxicity is crucial, 6-Methyl-5-azacytidine serves as a useful alternative. Its measurable but weaker antibacterial activity (85% inhibition at 4000 μM) allows for the study of DNMT-related processes without the potent, confounding growth-suppressive effects seen with 5-azacytidine [1].

Cancer Epigenetics: Isolating Epigenetic Effects from Direct Cytotoxicity

In cancer cell models, 6-Methyl-5-azacytidine is a valuable tool for dissecting epigenetic mechanisms from direct antiproliferative effects. Its significantly attenuated cytotoxicity (only 30% inhibition of LoVo/L cells at 100 μM) compared to 5-azacytidine and decitabine makes it suitable for long-term, low-cytotoxicity treatments aimed at reactivating silenced tumor suppressor genes, thereby minimizing the confounding influence of cell death [1][2].

Long-Term Studies Requiring Extended Compound Stability

For multi-year research projects or core facilities that maintain a library of epigenetic probes, the 36-month shelf life of 6-Methyl-5-azacytidine (as a lyophilized powder stored at -20°C) offers a logistical advantage over the 24-month shelf life of 5-azacytidine. This reduces the frequency of repurchasing, ensures experimental consistency across long time periods, and lowers the risk of data variability due to reagent degradation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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